Product packaging for 4-Methoxymethamphetamine, (S)-(Cat. No.:CAS No. 113429-54-2)

4-Methoxymethamphetamine, (S)-

Cat. No.: B12768068
CAS No.: 113429-54-2
M. Wt: 179.26 g/mol
InChI Key: UGFMBZYKVQSQFX-VIFPVBQESA-N
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Description

Overview of Amphetamine-Type Stimulants and their Structural Variants

Amphetamine-type stimulants (ATS) are a class of chemical compounds derived from the core structure of amphetamine. wikipedia.org These substances are based on a β-phenylethylamine framework and are characterized by a wide range of pharmacological effects. researchgate.net The diversity within this class arises from the substitution of one or more hydrogen atoms in the amphetamine molecule, leading to a vast number of structural variants. wikipedia.org These modifications can significantly alter the compound's pharmacological profile, resulting in substances that can be classified as stimulants, empathogens, or hallucinogens. wikipedia.org

Examples of substituted amphetamines include well-known substances like amphetamine itself, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), as well as cathinone (B1664624) derivatives. wikipedia.orgscielo.org.mx The core structure shared among ATS is the phenylethylamine backbone. scielo.org.mx Alterations to this structure, such as the addition of a methoxy (B1213986) group as seen in 4-methoxymethamphetamine, can change how the molecule interacts with neurotransmitter systems in the brain. ontosight.ai These structural variations are key to the diverse effects observed across the amphetamine family. researchgate.net

Table 1: Classification of Amphetamine-Type Stimulants

Class Primary Effects Example Compounds
Stimulants Increased alertness, energy, and focus. Amphetamine, Methamphetamine
Empathogens Increased feelings of empathy and social connection. MDMA (Ecstasy)

| Hallucinogens | Alterations in perception, thought, and mood. | 2,5-Dimethoxy-4-methylamphetamine (DOM) |

Significance of (S)-4-Methoxymethamphetamine as a Research Compound

(S)-4-Methoxymethamphetamine, also known as para-methoxymethamphetamine (PMMA), is a significant compound in the field of neuropharmacological research. wikipedia.orgnih.gov Its importance stems from its emergence in illicit drug markets and the need to understand its distinct pharmacological and toxicological profile. nih.gov Research into (S)-4-methoxymethamphetamine helps to elucidate the structure-activity relationships within the substituted amphetamine class. nih.gov

The chemical structure of 4-methoxymethamphetamine features a methoxy group on the phenyl ring of the methamphetamine molecule. ontosight.ai This substitution significantly influences its interaction with monoamine neurotransmitter systems. ontosight.ai Specifically, (S)-4-methoxymethamphetamine acts as a potent serotonin-norepinephrine releasing agent (SNRA) with weaker effects on dopamine (B1211576) release. wikipedia.org It is also a potent inhibitor of monoamine oxidase A (MAO-A). wikipedia.org

Studies have been conducted to assess the neurotoxic potential of PMMA. nih.gov Research in rodents has shown that it can cause long-term reductions in brain serotonin (B10506) (5-HT) concentrations and the density of serotonin uptake sites, indicating a potential for neurotoxicity. nih.gov When compared to other substituted amphetamines like para-methoxyamphetamine (PMA) and MDMA, PMMA showed comparable 5-HT depletions to PMA but was less potent than MDMA in this regard. nih.gov Such research is crucial for understanding the potential consequences associated with these compounds.

Table 2: Research Findings on (S)-4-Methoxymethamphetamine

Parameter Finding Reference
Mechanism of Action Serotonin-norepinephrine releasing agent (SNRA) and potent monoamine oxidase A (MAO-A) inhibitor. wikipedia.org
Monoamine Release (EC50, nM in rat brain synaptosomes) Serotonin: 41, Norepinephrine (B1679862): 147, Dopamine: 1,000. wikipedia.org

| Neurotoxicity | Causes long-term reductions in brain serotonin concentrations and uptake sites in rodents. | nih.gov |

Historical Context of Analog Research in Neuropharmacology

The study of amphetamine and its analogs has a rich history in neuropharmacology. Amphetamine was first synthesized in 1887, and methamphetamine followed in 1893. wikipedia.org Initially, these compounds were explored for medical applications, such as decongestants and treatments for narcolepsy. wikipedia.orgcaymanchem.com By the 1930s, amphetamines were being used for a variety of conditions. wikipedia.org The discovery of their stimulant and performance-enhancing effects led to their use by military forces during World War II. wikipedia.orgnih.gov

The widespread use and misuse of amphetamines in the post-war era highlighted their complex effects on the central nervous system. nih.gov This spurred significant research into the mechanisms of action of these compounds and the development of numerous structural analogs. nih.govresearchgate.net This research has been instrumental in advancing our understanding of the brain's monoaminergic systems, including dopamine, norepinephrine, and serotonin pathways. nih.gov

The investigation of substituted amphetamines has provided valuable tools for probing these neurotransmitter systems. By systematically altering the chemical structure of the amphetamine molecule, researchers can study how these changes affect neurochemical processes like neurotransmitter release, reuptake, and metabolism. researchgate.netfrontiersin.org This line of research has contributed to the development of medications for conditions such as attention-deficit/hyperactivity disorder (ADHD) and has deepened our understanding of the neurobiological basis of various neurological and psychiatric disorders. scielo.org.mxresearchgate.net The study of compounds like (S)-4-methoxymethamphetamine continues this tradition of using novel analogs to explore the intricate workings of the brain. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B12768068 4-Methoxymethamphetamine, (S)- CAS No. 113429-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113429-54-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-1-(4-methoxyphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m0/s1

InChI Key

UGFMBZYKVQSQFX-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC

Origin of Product

United States

Synthetic Methodologies and Impurity Profiling

Synthetic Routes to 4-Methoxyamphetamine Analogs

The choice of synthetic route is often dictated by the availability of precursor chemicals. nih.govuts.edu.au Common starting materials for 4-Methoxymethamphetamine include 4-methoxyphenyl-2-propanone (PMP2P), which itself can be synthesized from more accessible chemicals like anethole (B165797) (found in star anise) or 4-methoxytoluene. nih.govuts.edu.au

The Leuckart reaction is a widely used method for the synthesis of amphetamines from a corresponding ketone. canberra.edu.au In the context of 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA), this process involves heating 4-methoxyphenyl-2-propanone (PMP2P) with an aminating agent such as formamide, ammonium (B1175870) formate, or a mixture of the two, followed by acid hydrolysis. nih.govnih.gov This reaction proceeds via an N-formyl intermediate; for instance, the synthesis of PMMA involves the formation of N-formyl-p-methoxymethamphetamine. nih.gov

The high temperatures (approaching 185°C) and reactive intermediates involved in the Leuckart synthesis lead to the formation of numerous byproducts. mdma.ch These impurities are often the result of side reactions and condensations between reactants, intermediates, and the final product. nih.govmdma.ch The identification of these compounds is crucial for creating a route-specific impurity profile. nih.gov

Table 1: Common Byproducts Identified in the Leuckart Synthesis of 4-Methoxyamphetamine Analogs

Impurity Class Specific Compounds Identified
N-Formyl Intermediates N-formyl-p-methoxymethamphetamine, N-formyl-p-methoxyamphetamine. nih.gov
Dimeric Amines (RR/SS) and (RS) diastereoisomers of bis(1-methyl-2-(4-methoxyphenyl)ethyl)amine, N-methyl-bis(1-methyl-2-(4-methoxyphenyl)ethyl)amine. nih.govnih.gov
Schiff Bases (Imines) Methoxy (B1213986) derivative of N-(beta-phenylisopropyl)benzyl methyl ketimine, N-(beta-4-methoxyphenylisopropyl)-4-methoxybenzaldimine. nih.govnih.gov
Heterocyclic Compounds 4-methyl-5-(4-methoxyphenyl)pyrimidine, 4-(4'-methoxybenzyl)pyrimidine. nih.govsouthernforensic.org

| Condensation Products | 1-(4-methoxyphenyl)-N-(4-methoxybenzyl)-2-propanamine. nih.gov |

Reductive amination is another primary route for synthesizing amphetamines from a ketone precursor like P2P or, in this case, PMP2P. acs.org This method typically involves reacting the ketone with the desired amine (e.g., methylamine (B109427) for PMMA) to form an intermediate imine (a Schiff base), which is then reduced to the final amine product. Common reducing agents used in this process include aluminum/mercury (Al/Hg) amalgam or sodium cyanoborohydride (NaCNBH₃). acs.orgnih.gov

This pathway is generally considered cleaner and proceeds under milder conditions than the Leuckart reaction, resulting in a different and often less complex impurity profile. However, specific byproducts are still formed that can indicate its use. The impurities often relate to incomplete reactions or side reactions involving the reagents.

Studies on the closely related compound 4-methylthioamphetamine (4-MTA) synthesized via reductive amination have identified several characteristic impurities that are analogous to those expected from PMMA synthesis. nih.govresearchgate.net

Table 2: Potential Impurities in the Reductive Amination Synthesis of 4-Methoxymethamphetamine

Impurity Class Potential Compounds (by analogy)
Schiff Bases (Imines) N-(beta-4-methoxyphenylisopropyl)-4-methoxybenzyl methyl ketimine (from condensation of PMP2P and the product amine). nih.gov
Dimeric Amines N,N-di-[β-(4-methoxyphenyl)isopropyl]amine. nih.gov
Benzyl Derivatives 1-(4-methoxyphenyl)-N-(4-methoxybenzyl)-2-propanamine. nih.gov

| Reagent-Specific Byproducts | N-cyanomethyl derivative of the product amine (if NaCNBH₃ is used). researchgate.net |

To circumvent restrictions on controlled precursors like PMP2P, alternative starting materials are often employed. nih.govnih.gov These routes typically involve the synthesis of PMP2P as an intermediate, which is then converted to the final product using a method like the Leuckart reaction. The initial steps of these pathways can introduce unique impurities that serve as specific markers for the starting material used. nih.gov

From Anethole (Star Anise Oil) : trans-Anethole, a major component of star anise oil, can be oxidized to form 4-methoxyphenyl-2-propanone (PMP2P). nih.govnih.gov A common method for this oxidation is the use of a peracid. This specific process is known to generate 4-methoxyphenol (B1676288) as a characteristic byproduct, which serves as a marker for the use of anethole as the precursor. nih.govsouthernforensic.org

From 4-Methoxytoluene : An alternative route begins with the oxidation of 4-methoxytoluene to anisaldehyde. nih.gov The anisaldehyde is then converted to 4-methoxyphenyl-2-nitropropene, which is subsequently reduced to yield PMP2P. nih.gov

From L- or D-Tyrosine : For the synthesis of specific enantiomers, chiral starting materials can be used. Optically active 4-methoxyamphetamine has been synthesized from L- or D-tyrosine. mdma.ch This multi-step process involves converting the carboxylic acid group of tyrosine into a methyl group to achieve the target structure, providing a route to the specific (S)- or (R)-enantiomer. mdma.ch

Identification and Characterization of Route-Specific Impurities

The definitive identification of synthetic routes relies on the robust analytical characterization of the impurities present in a final product. Forensic laboratories employ a combination of chromatographic and spectrometric methods to separate and identify these trace compounds. mdma.ch

Gas chromatography-mass spectrometry (GC-MS) is the most frequently utilized technique for impurity profiling of amphetamine-type substances. nih.govnih.gov This method separates the complex mixture of compounds in a sample, and the mass spectrometer provides structural information that allows for the identification of each component, including the target molecule and the various byproducts. acs.org The identity of these impurities is often confirmed by comparing their mass spectra and retention times to those of independently synthesized reference standards. nih.govnih.gov

Further structural elucidation can be achieved using other spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) and infrared (IR) spectroscopy are powerful tools for confirming the exact structure of newly identified byproducts. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC) is also used for the analysis and quantification of these compounds. swgdrug.org

The final impurity profile is not only dependent on the synthetic route but is also significantly influenced by the specific reaction conditions employed. nih.gov Variations in temperature, reaction time, pH, and the molar ratios of reactants can alter the prevalence of certain side reactions, thereby changing the relative abundance of different byproducts.

For example, in the Leuckart synthesis of 4-MTA, using different aminating agents (formamide vs. ammonium formate, with or without formic acid) was found to produce different distributions of impurities. nih.gov A systematic study on the synthesis of PMMA markers using a factorial design demonstrated that experimental conditions have a measurable impact on the resulting impurity profile as detected by TLC. nih.gov This sensitivity of the impurity profile to reaction conditions can provide further detailed intelligence about the specific techniques used in a particular synthesis. acs.org

Stereoselective Synthesis Considerations for Amphetamine Analogs

The synthesis of enantiomerically pure amphetamine analogs, such as (S)-4-Methoxymethamphetamine, is a significant focus in medicinal and organic chemistry due to the stereospecific interactions of these molecules with biological targets. The development of stereoselective synthetic methods is crucial for obtaining the desired enantiomer in high purity, which is essential for studying its specific biological activity. Various strategies have been developed to control the stereochemistry at the chiral center of the amphetamine scaffold.

One common approach to achieving stereoselectivity is through the use of chiral auxiliaries. scribd.com This method involves the reaction of a prochiral precursor, such as 4-methoxyphenyl-2-propanone, with a chiral amine, like (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines. scribd.com Subsequent reduction of the imine mixture leads to a pair of diastereomeric N-alkylated amphetamines. scribd.com These diastereomers can then be separated by methods such as crystallization or chromatography. Finally, the chiral auxiliary is removed, typically by hydrogenolysis, to yield the desired enantiomerically enriched amphetamine analog. safrole.com

Another powerful strategy is the use of chiral starting materials from the chiral pool. For instance, optically active 4-methoxyamphetamine has been synthesized from L- or D-tyrosine. mdma.ch This approach leverages the inherent chirality of natural amino acids to establish the stereocenter of the target molecule through a series of chemical transformations. Similarly, D-phenylalanine has been utilized as a starting material for the synthesis of dextroamphetamine. nih.gov

Asymmetric reduction of a prochiral imine or a related precursor is also a widely employed method. This can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation with a chiral catalyst. These methods can provide high enantiomeric excess of the desired product.

Furthermore, enzymatic reactions have been explored for the stereoselective synthesis of amphetamine analogs. uwaterloo.ca Enzymes can offer high levels of stereoselectivity under mild reaction conditions. For example, bakers' yeast has been used for the stereospecific reduction of phenylacetone (B166967) to produce both enantiomers of amphetamine hydrochloride. researchgate.net

The choice of synthetic method can be influenced by factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity. Each method has its own set of advantages and challenges, and the optimization of reaction conditions is often necessary to achieve high yields and enantioselectivity.

Table 1: Overview of Stereoselective Synthetic Methods for Amphetamine Analogs

Synthetic Method Chiral Source/Catalyst Typical Precursor Key Transformation
Chiral Auxiliary(R)- or (S)-α-methylbenzylaminePhenyl-2-propanone derivativeDiastereomer separation followed by debenzylation scribd.com
Chiral Pool SynthesisL- or D-TyrosineAmino acidConversion of the carboxyl group to a methyl group mdma.ch
Chiral Pool SynthesisD-PhenylalanineAmino acidMulti-step conversion nih.gov
BiocatalysisBakers' yeastPhenylacetoneEnantioselective reduction researchgate.net
Asymmetric CatalysisChiral catalystImine derivativeAsymmetric hydrogenation

Impurity profiling is a critical aspect of the analysis of synthetically produced amphetamine analogs. The presence of specific impurities can provide valuable information about the synthetic route employed. nih.gov In the context of stereoselective synthesis, the most significant impurity is often the undesired enantiomer. The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer and is a key parameter in evaluating the effectiveness of a stereoselective synthesis.

Other impurities can include unreacted starting materials, reagents, and byproducts of the reaction. For example, in syntheses utilizing a chiral auxiliary, traces of the auxiliary or its degradation products may be present in the final product. Similarly, residual catalysts from asymmetric hydrogenation processes can also be a source of impurities. The identification and quantification of these impurities are essential for quality control and for understanding the specifics of the manufacturing process. researchgate.net

The Leuckart reaction, a common non-stereoselective method for producing amphetamines, is associated with a number of characteristic impurities, including N-formylamphetamine and various pyrimidines. researchgate.netsemanticscholar.org While a stereoselective synthesis would aim to avoid a racemic mixture, the presence of such impurities could indicate that a resolution step was performed on a product initially synthesized via the Leuckart route.

Table 2: Potential Impurities in the Synthesis of Amphetamine Analogs

Impurity Associated Synthetic Route Significance
(R)-4-MethoxymethamphetamineStereoselective synthesis of the (S)-enantiomerIndicates incomplete stereoselectivity
4-Methoxyphenyl-2-propanoneReductive aminationUnreacted starting material
(R)- or (S)-α-methylbenzylamineChiral auxiliary methodResidual chiral auxiliary scribd.com
N-formylamphetamineLeuckart reactionRoute-specific impurity researchgate.netsemanticscholar.org
Di-(1-phenylisopropyl)amineLeuckart reactionRoute-specific impurity researchgate.net

Stereochemical Aspects and Enantioselective Research

Chirality in Amphetamine-Type Stimulants and its Research Implications

Amphetamine-type stimulants, including 4-Methoxymethamphetamine (PMMA), are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-enantiomers. core.ac.uk This chirality has profound implications for their interaction with biological systems, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity. mdpi.com Consequently, the two enantiomers of a compound can have markedly different pharmacological and toxicological profiles.

For PMMA, the (S)-enantiomer is a more potent serotonin (B10506) and norepinephrine (B1679862) releasing agent compared to its (R)-counterpart. Specifically, the EC50 values for (S)-PMMA are 41 nM for serotonin, 147 nM for norepinephrine, and 1,000 nM for dopamine (B1211576). In contrast, the (R)-PMMA enantiomer has EC50 values of 134 nM for serotonin, >14,000 nM for norepinephrine, and 1,600 nM for dopamine. wikipedia.org These differences highlight that (S)-PMMA is a more potent releaser of serotonin and norepinephrine, which are key neurotransmitters involved in mood and arousal. This enantioselectivity in pharmacological action underscores the importance of studying each enantiomer in isolation to fully understand the compound's effects. The research into the distinct effects of each enantiomer is crucial for interpreting clinical and forensic findings, as the enantiomeric ratio can provide insights into the substance's origin and potential effects.

Enantioselective Disposition of Related Chiral Compounds (e.g., MDMA, PMMA)

The disposition of chiral drugs, encompassing their absorption, distribution, metabolism, and excretion (ADME), is often enantioselective. mdpi.com This means that the two enantiomers can be processed differently by the body, leading to varying plasma concentrations and durations of action. While specific pharmacokinetic data for the individual enantiomers of 4-Methoxymethamphetamine are not extensively detailed in the available literature, the enantioselective disposition of the closely related compound 3,4-Methylenedioxymethamphetamine (MDMA) has been well-documented and provides a valuable model for understanding the potential behavior of PMMA enantiomers.

In studies involving MDMA, the (S)-enantiomer is generally metabolized more rapidly than the (R)-enantiomer. nih.gov This results in a shorter elimination half-life for (S)-MDMA. nih.gov The differing rates of metabolism are attributed to the stereoselective action of metabolic enzymes. nih.gov This differential metabolism can lead to a shift in the enantiomeric ratio in biological samples over time, a factor that can be of interest in forensic investigations. mdpi.com Given the structural similarities between MDMA and PMMA, it is plausible that PMMA also undergoes enantioselective metabolism. Research into the enantiomeric analysis of both MDMA and PMMA suggests that understanding the enantiomeric ratio can be beneficial for forensic judgments. mdpi.com

Methods for Enantiomeric Separation and Analysis

The accurate determination of the enantiomeric composition of chiral compounds like 4-Methoxymethamphetamine, (S)- is essential for both pharmacological research and forensic analysis. Various analytical techniques have been developed for the chiral separation of amphetamine-type stimulants.

Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are powerful techniques for the enantiomeric separation of amphetamines.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: This is a common approach where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. dea.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. The separated diastereomers can then be detected and quantified by the mass spectrometer.

Capillary Electrophoresis (CE): CE offers another effective method for chiral separations and can often be performed without prior derivatization. dea.gov In CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation. This technique has been successfully applied to the chiral differentiation of methamphetamine and its precursors. dea.gov A low-flow capillary electrophoresis electrospray interface for mass spectrometry (CESI-MS) with a partial filling technique has been shown to be effective for the chiral separation of methamphetamine and amphetamine. sciex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recent methods have also utilized LC-MS/MS with chiral columns for the separation and analysis of amphetamine-class compounds in biological matrices. core.ac.uk One study developed a method for the simultaneous enantioselective analysis of MDMA and PMMA in urine using parallel dual immunoaffinity columns coupled with tandem mass spectrometry. mdpi.com This method demonstrated the ability to extract and separate the enantiomers of both compounds. mdpi.com

The following table provides an overview of chiral chromatography techniques applicable to the analysis of amphetamine-type stimulants:

Technique Principle Advantages Disadvantages
GC-MS with Chiral Derivatization Enantiomers are converted to diastereomers, which are then separated on an achiral column. High resolution, well-established methods. Requires a derivatization step which can add complexity.
Capillary Electrophoresis (CE) Differential interaction of enantiomers with a chiral selector in the electrolyte leads to separation. High efficiency, can often be performed without derivatization. Can be less robust than chromatographic methods.
LC-MS/MS with Chiral Column Enantiomers are separated on a stationary phase that has chiral properties. Direct separation, high sensitivity and selectivity. Chiral columns can be expensive and have specific operating conditions.

The determination of the enantiomeric ratio (the ratio of the concentration of one enantiomer to the other) is a key outcome of chiral analysis. This ratio can provide valuable information in various research contexts. For instance, in forensic toxicology, the enantiomeric ratio of amphetamines can help distinguish between legitimate medicinal use and illicit synthesis, as different synthetic routes can produce different enantiomeric compositions. dea.gov

In a study analyzing MDMA and PMMA, a method was developed that could successfully separate the enantiomers and could be applied to determine their ratios in urine samples. mdpi.com The ability to quantify the individual enantiomers allows for the calculation of the enantiomeric ratio, which can be critical for interpreting the origin and history of a drug sample. The analysis of enantiomeric ratios in community wastewater has also been explored to determine if MDMA was ingested by humans before being discarded. mdpi.com This highlights the broad applicability of enantioselective analysis in both clinical and environmental research.

Metabolic Pathways and Enzyme Kinetics in Preclinical Models

Phase I Metabolic Transformations

Phase I metabolism of (S)-4-methoxymethamphetamine primarily involves enzymatic reactions that introduce or expose functional groups on the parent molecule. These transformations include O-demethylation, side-chain oxidation, and aromatic hydroxylation, leading to the formation of various metabolites.

O-demethylation is a significant metabolic pathway for PMMA. This reaction involves the removal of the methyl group from the 4-methoxy position on the phenyl ring. In preclinical studies involving rats, the N-desmethylated metabolite, para-methoxyamphetamine (PMA), has been identified, alongside other hydroxylated metabolites nih.gov. The cytochrome P450 enzyme CYP2D6 has been identified as the major enzyme responsible for the O-demethylation of PMMA nih.gov. This process is analogous to the metabolism of the related compound para-methoxyamphetamine (PMA), which is metabolized by O-demethylation to produce 4-hydroxyamphetamine nih.gov.

Table 1: Key Metabolites from O-Demethylation of (S)-4-Methoxymethamphetamine

Parent Compound Enzyme Metabolic Reaction Key Metabolite
(S)-4-Methoxymethamphetamine CYP2D6 nih.gov O-Demethylation 4-Hydroxymethamphetamine

Oxidation of the alkyl side-chain is another key Phase I metabolic route. For the structurally similar compound para-methoxyamphetamine (PMA), metabolism in rats involves side-chain oxidation, which results in the formation of 1-(4'-methoxyphenyl)propan-2-one oxime nih.gov. While specific side-chain oxidation products for PMMA are not as extensively detailed in the available literature, it is a recognized pathway for amphetamine-type compounds nih.gov.

Aromatic hydroxylation involves the addition of a hydroxyl group directly onto the aromatic ring of the molecule. This metabolic process is catalyzed by cytochrome P450 enzymes and is a common pathway for many xenobiotics nih.govnih.govsemanticscholar.orgresearchgate.net. In the case of the related compound 3,4-methylenedioxymethamphetamine (MDMA), aromatic hydroxylation is a known metabolic step nih.gov. For PMMA, this would result in the formation of catecholic metabolites, which can then undergo further metabolic transformations. The formation of hydroxylated metabolites of PMMA has been noted in rat studies, indicating that this pathway is active nih.gov.

Phase II Conjugation Pathways

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyl moieties, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their elimination from the body, primarily through urine drughunter.com.

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to hydroxylated metabolites studylib.net. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For the primary metabolite of MDMA, 4-hydroxy-3-methoxymethamphetamine (HMMA), glucuronidation is a significant conjugation pathway nih.govplos.org. In rats, conjugated HMMA is almost exclusively excreted as the glucuronide tandfonline.com. Given that O-demethylation of PMMA produces hydroxylated metabolites, it is anticipated that these products are substrates for glucuronidation, a common fate for phenolic compounds.

Table 2: Glucuronidation of Hydroxylated Metabolites

Phase I Metabolite Enzyme Family Metabolic Reaction Conjugated Product

Sulfation is another critical Phase II conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes, which involves the transfer of a sulfonate group to a hydroxyl group mdpi.com. Studies on the metabolites of MDMA have shown that sulfation is a prominent pathway, and in humans, it can be quantitatively more significant than glucuronidation for the metabolite HMMA tandfonline.comnih.govnih.gov. The efficiency of HMMA sulfation has been calculated to be two to ten times higher than for its glucuronidation nih.gov. This suggests that the hydroxylated metabolites of PMMA are also likely to undergo extensive sulfation, leading to the formation of water-soluble sulfate (B86663) conjugates that can be readily excreted nih.gov.

Table 3: Sulfation of Hydroxylated Metabolites

Phase I Metabolite Enzyme Family Metabolic Reaction Conjugated Product

Cytochrome P450 Enzyme Involvement in Metabolism

The biotransformation of (S)-4-methoxymethamphetamine is heavily reliant on the activity of the cytochrome P450 superfamily of enzymes, which are primarily responsible for the oxidative metabolism of a vast array of foreign compounds.

Role of CYP2D6 in O-Demethylation

Research has definitively identified cytochrome P450 2D6 (CYP2D6) as the principal enzyme mediating the O-demethylation of p-methoxymethamphetamine (PMMA) nih.gov. This metabolic process is a critical step in the biotransformation of the compound, leading to the formation of p-hydroxymethamphetamine. In vivo studies conducted in Wistar rats had previously established O-demethylation as the main metabolic route for PMMA nih.gov.

Kinetic studies utilizing baculovirus-infected insect cell microsomes expressing human CYP2D6 and pooled human liver microsomes (pHLMs) have quantified the enzyme's activity. In the insect cell microsomes, the apparent Michaelis-Menten constant (Km) was determined to be 4.6 ± 1.0 µM, with a maximum velocity (Vmax) of 92.0 ± 3.7 pmol/min/pmol P450. In pHLMs, the Km was 42.0 ± 4.0 µM, and the Vmax was 412.5 ± 10.8 pmol/min/mg protein nih.gov.

Further evidence supporting the central role of CYP2D6 comes from inhibition studies. The presence of 1 µM quinidine, a known potent inhibitor of CYP2D6, resulted in a significant inhibition of metabolite formation by 67.2% ± 0.6% nih.gov. Moreover, comparative experiments using liver microsomes from individuals genotyped as CYP2D6 poor metabolizers (PM HLMs) showed a significantly lower rate of metabolite formation (an 87.3% ± 1.1% reduction) compared to microsomes from extensive metabolizers nih.gov. These findings collectively underscore that CYP2D6 is the major P450 isozyme involved in the O-demethylation of PMMA nih.gov.

Table 1: Kinetic Parameters for CYP2D6-Mediated O-Demethylation of p-Methoxymethamphetamine

System Km (µM) Vmax
Baculovirus-infected insect cell microsomes 4.6 ± 1.0 92.0 ± 3.7 pmol/min/pmol P450

Contribution of Other CYP Isozymes (e.g., CYP1A2, CYP2B6, CYP3A4)

While CYP2D6 is paramount for O-demethylation, studies on structurally similar compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), suggest the involvement of other CYP isozymes in alternative metabolic pathways, primarily N-dealkylation. For MDMA, several P450 isoenzymes, including CYP1A2, CYP2B6, and CYP3A4, contribute to its oxidative metabolism nih.gov. Specifically, the N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA), is catalyzed mainly by CYP1A2 and CYP2B6, with lesser contributions from CYP3A4 and CYP2C19 researchgate.nettbzmed.ac.ir.

Table 2: CYP Isozymes Involved in the Metabolism of MDMA (Analog of 4-Methoxymethamphetamine)

Metabolic Pathway Primary CYP Isozymes Involved
O-demethylenation CYP2D6 nih.govresearchgate.netplos.orgnih.gov

Comparative Metabolism Studies of 4-Methoxymethamphetamine Analogs in Animal Models

Comparative studies of 4-methoxymethamphetamine analogs across different species reveal significant interspecies variations in metabolic pathways and rates.

A study on the metabolism of 4-methylthioamphetamine (4-MTA), another structural analog, in primary hepatocytes from humans, monkeys (Cynomolgus), dogs (Beagle), rabbits (Chinchilla), rats (Sprague-Dawley), and mice (CD1) found that the compound was not extensively metabolized in any of the species examined nih.gov. The primary metabolite identified was 4-methylthiobenzoic acid. The extent of its formation varied among species, with rabbit hepatocytes showing the most extensive formation, followed by human, monkey, dog, and mouse hepatocytes. Notably, this metabolite was not detected in rat hepatocytes nih.gov.

In another comparative study, the disposition and metabolism of MDMA were evaluated in squirrel monkeys and humans researchgate.net. Both species exhibited similar metabolic pathways, including the formation of 3,4-dihydroxymethamphetamine and 3,4-methylenedioxyamphetamine. However, the formation of 4-hydroxy-3-methoxymethamphetamine was greater in squirrel monkeys than in humans. A key difference observed was the elimination half-life of MDMA, which was considerably shorter in squirrel monkeys (2-3 hours) compared to humans (6-9 hours) researchgate.net.

Furthermore, research on bioisosteric analogs of MDMA, where the methylenedioxy group was replaced, indicated that N-demethylation was the only metabolic pathway shared between MDMA and these analogs in human liver microsomes. Unlike MDMA, these analogs did not appear to undergo ring-opening reactions researchgate.net. This highlights how even subtle structural modifications can significantly alter metabolic fates.

These studies underscore the importance of selecting appropriate animal models in preclinical research and demonstrate that metabolic profiles can differ substantially even between closely related species.

Table 3: Interspecies Comparison of Metabolism for 4-MTA

Species Primary Metabolite Extent of Metabolism
Human 4-methylthiobenzoic acid Moderate
Monkey (Cynomolgus) 4-methylthiobenzoic acid Moderate
Dog (Beagle) 4-methylthiobenzoic acid Low
Rabbit (Chinchilla) 4-methylthiobenzoic acid High
Rat (Sprague-Dawley) Not detected Very Low

Neuropharmacological Mechanisms: Preclinical Investigations

Monoamine Transporter Interactions and Neurotransmitter Release Mechanisms

(S)-4-Methoxymethamphetamine functions as a monoamine releasing agent. Preclinical investigations using rat brain synaptosomes have quantified its potency for inducing the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). The compound shows a clear preference for releasing serotonin and norepinephrine over dopamine.

(S)-4-Methoxymethamphetamine is a potent releaser of serotonin. It interacts with the serotonin transporter (SERT) to induce neurotransmitter efflux. Studies have reported a half-maximal effective concentration (EC₅₀) of 41 nM for inducing serotonin release, indicating a high potency at this transporter.

The compound's interaction with the dopamine transporter (DAT) is considerably weaker than its effects on SERT and NET. The EC₅₀ value for inducing dopamine release has been measured at 1,000 nM, suggesting a significantly lower potency for affecting dopamine efflux compared to other monoamines.

(S)-4-Methoxymethamphetamine also demonstrates significant activity at the norepinephrine transporter (NET). It potently induces norepinephrine release with a reported EC₅₀ value of 147 nM. This indicates that its potency for norepinephrine release is intermediate to its effects on serotonin and dopamine.

Table 1: Potency of (S)-4-Methoxymethamphetamine in Inducing Monoamine Release This table summarizes the half-maximal effective concentration (EC₅₀) values for neurotransmitter release from rat brain synaptosomes.

Neurotransmitter Transporter EC₅₀ (nM)
Serotonin SERT 41
Norepinephrine NET 147
Dopamine DAT 1,000

The release of monoamines induced by amphetamine derivatives like (S)-4-Methoxymethamphetamine is a complex process involving multiple mechanisms.

Transporter Reversal : A primary mechanism is transporter-mediated efflux, often called "reverse transport". As a substrate for monoamine transporters, the compound is transported into the presynaptic neuron. This action increases the number of transporters in an inward-facing conformation, which facilitates the outward transport of endogenous monoamines (e.g., serotonin, dopamine) from the cytoplasm into the synaptic cleft nih.govjneurosci.org. This process is distinct from reuptake inhibition and results in a non-vesicular release of neurotransmitters researchgate.netdrugbank.com. Amphetamines can induce this efflux through both a slow, exchange-like mechanism and a rapid, channel-like mode nih.govpnas.org.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : Amphetamines are known to interact with the vesicular monoamine transporter 2 (VMAT2) drugbank.comnih.gov. This transporter is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for storage and subsequent release via exocytosis nih.gov. By inhibiting or reversing VMAT2 function, (S)-4-Methoxymethamphetamine disrupts the proton gradient of these vesicles, causing the stored monoamines to leak from the vesicles into the cytoplasm jneurosci.org. This elevation in cytosolic neurotransmitter concentration creates a larger pool available for reverse transport out of the neuron via the plasma membrane transporters (SERT, DAT, NET) jneurosci.orgnih.gov. The parent compound, 4-Methoxyamphetamine, is listed as an inhibitor of this vesicular transporter drugbank.com.

Receptor Binding and Activation Profiles

Beyond its primary action on monoamine transporters, the neuropharmacological profile of (S)-4-Methoxymethamphetamine is also defined by its direct interactions with postsynaptic receptors.

Preclinical studies on a range of 4-alkoxy-substituted amphetamines, a class to which (S)-4-Methoxymethamphetamine belongs, have characterized their binding affinities at several key serotonin receptor subtypes. These investigations reveal a distinct pattern of receptor interaction.

Generally, these amphetamine derivatives demonstrate moderate to high affinity for the 5-HT₂A receptor, with a preference for this subtype over the 5-HT₁A and 5-HT₂C receptors nih.gov. For the compounds tested, binding at the 5-HT₁A receptor was minimal or nonexistent, with Ki values reported to be ≥ 2700 nM nih.gov. The affinity for the 5-HT₂C receptor is typically lower than for the 5-HT₂A receptor nih.gov. Phenylalkylamine hallucinogens that are structurally related are known to be selective 5-HT₂ receptor agonists nih.gov.

Table 2: General Binding Profile of 4-Alkoxy-Amphetamine Derivatives at Serotonin Receptors This table reflects the typical receptor binding patterns observed for the structural class to which (S)-4-Methoxymethamphetamine belongs.

Receptor Subtype General Affinity Selectivity Preference
5-HT₂A Moderate to High Preferred over 5-HT₁A and 5-HT₂C nih.gov
5-HT₂C Lower than 5-HT₂A Lower than 5-HT₂A nih.gov
5-HT₁A Very Low / Negligible Not preferred nih.gov

Adrenergic Receptor Interactions (e.g., α1, α2)

Preclinical data detailing the specific binding affinities of (S)-4-Methoxymethamphetamine at α1 and α2 adrenergic receptors are not extensively available in the current scientific literature. However, studies on the related compound, 4-Methoxyamphetamine (PMA), indicate that it does bind to alpha-adrenergic receptors. drugbank.com The precise nature and affinity of this interaction for the (S)-enantiomer of 4-methoxymethamphetamine, as well as the differentiation between α1 and α2 subtypes, remain areas requiring further investigation to be fully understood.

Dopaminergic Receptor Affinities (e.g., D2)

Comprehensive preclinical studies quantifying the binding affinity of (S)-4-Methoxymethamphetamine for dopaminergic receptors, such as the D2 receptor, are sparse. While the broader class of amphetamines is known to interact with the dopaminergic system, specific Ki or IC50 values for (S)-4-Methoxymethamphetamine at the D2 receptor have not been prominently reported in the reviewed literature. This represents a notable gap in the understanding of the compound's full neuropharmacological profile.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

The interaction of amphetamine and its analogues with the Trace Amine-Associated Receptor 1 (TAAR1) is an area of active research. Studies have shown that TAAR1 is a stereoselective binding site for many compounds in the amphetamine class, with the (S)-enantiomers generally exhibiting higher potency. nih.gov However, direct binding affinity data for (S)-4-Methoxymethamphetamine at TAAR1 is not consistently available. Interestingly, a study on a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines, which are structurally related, found that these compounds did not activate human TAAR1. frontiersin.org This suggests that the specific substitution pattern on the phenyl ring is a critical determinant of TAAR1 engagement, and further research is necessary to elucidate the precise interaction of (S)-4-Methoxymethamphetamine with this receptor.

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO-A, MAO-B)

Investigations into the effects of 4-Methoxymethamphetamine on monoamine oxidase (MAO) have revealed inhibitory activity, particularly against MAO-A. Preclinical studies on the racemic mixture of 4-Methoxymethamphetamine (PMMA) have determined its half-maximal inhibitory concentration (IC50) for MAO-A. The related compound, para-Methoxyamphetamine (PMA), is reported to be a potent and selective inhibitor of MAO-A with only weak effects on MAO-B. lecrips.net

MAO-A Inhibition for Racemic 4-Methoxymethamphetamine

CompoundEnzymeIC50 (nM)
Racemic 4-Methoxymethamphetamine (PMMA)MAO-A1,700

This data indicates that racemic 4-Methoxymethamphetamine is an inhibitor of MAO-A. Specific studies isolating the inhibitory potential of the (S)-enantiomer are needed to fully characterize its selectivity and potency for both MAO-A and MAO-B.

Structure Activity Relationship Sar Studies of 4 Methoxymethamphetamine and Analogs

Influence of Aromatic Substitutions on Pharmacological Activity and Selectivity

The position and nature of substituents on the aromatic ring of phenethylamines, including 4-methoxymethamphetamine, play a critical role in determining their pharmacological activity and selectivity for monoamine transporters.

The presence of a methoxy (B1213986) group at the para- (4-) position of the phenyl ring, as seen in 4-methoxymethamphetamine, generally confers a higher affinity for the serotonin (B10506) transporter (SERT) compared to the dopamine (B1211576) transporter (DAT). This is a common trend observed in related amphetamine and cathinone (B1664624) derivatives. For instance, in the methcathinone (B1676376) series, the addition of a para-substituent tends to shift selectivity towards SERT. nih.gov Studies on para-substituted methcathinone analogs have shown that increasing the size of the substituent at the 4-position can decrease DAT-mediated monoamine release while favoring interaction with SERT. nih.gov

Specifically for 4-methoxymethamphetamine (PMMA), it is recognized as a serotonin-norepinephrine releasing agent with weaker effects on dopamine. wikipedia.org This contrasts with amphetamine and methamphetamine, which are more potent dopamine and norepinephrine (B1679862) releasers. The 4-methoxy group is a key determinant of this serotonergic preference. In comparison, para-halogenation of amphetamines and methcathinones also increases their potency as serotonin uptake inhibitors. frontiersin.org

The position of the substitution is also crucial. Research on monosubstituted methcathinone analogs has revealed that compounds with substituents at the 2-position are generally less potent at all three monoamine transporters compared to their 3- or 4-substituted counterparts. nih.gov While 3- and 4-substituted analogs exhibit relatively similar potencies, the 4-position appears to be particularly important for modulating SERT activity. For example, the 4-trifluoromethyl analog of methcathinone displays significant SERT selectivity. nih.gov

CompoundAromatic SubstitutionPrimary Pharmacological Effect
4-Methoxymethamphetamine (PMMA)4-methoxySerotonin-norepinephrine releasing agent wikipedia.org
4-Fluoroamphetamine (4-FA)4-fluoroMild psychedelic, intermediate between amphetamine and MDMA
4-Chloroamphetamine (4-CA)4-chloroPotent serotonin uptake inhibitor frontiersin.org
4-Methylmethcathinone (Mephedrone)4-methylMonoamine releaser with increased SERT activity compared to unsubstituted methcathinone nih.gov
4-Trifluoromethylmethcathinone4-trifluoromethylSERT-selective releasing agent nih.gov

Effects of N-Alkylation on Monoamine System Interactions

Modification of the N-alkyl group in 4-methylamphetamine (a close structural analog of 4-methoxymethamphetamine) significantly alters its interaction with monoamine transporters. Lengthening the N-alkyl chain from a methyl group to ethyl, propyl, and butyl groups leads to a systematic decrease in potency for inhibiting uptake at DAT, NET, and SERT. nih.govnih.gov

Furthermore, increasing the N-alkyl chain length can convert the compound from a substrate-type releaser to a transporter inhibitor (blocker). For instance, N-methyl-4-methylamphetamine acts as an efficacious substrate-type releaser at DAT. nih.govnih.gov However, as the alkyl chain is elongated, this substrate activity at DAT and NET is diminished or eliminated. nih.gov While N-methyl and N-ethyl-4-methylamphetamine are substrates at NET, the N-propyl and N-butyl analogs are not. nih.govnih.gov Interestingly, all of these analogs retain some substrate activity at SERT, although it is very weak for the N-butyl analog. nih.govnih.gov

This transition from a releaser to a blocker with increasing N-alkylation is a key finding in the SAR of these compounds. It demonstrates that even minor modifications to this part of the molecule can have profound effects on the mechanism of action at monoamine transporters. researchgate.net

N-Alkyl GroupEffect on DATEffect on NETEffect on SERT
MethylSubstrate-type releaser nih.govnih.govSubstrate nih.govnih.govSubstrate nih.govnih.gov
EthylReduced potency, partial releaserSubstrate nih.govnih.govSubstrate
PropylBlocker (inhibitor) nih.govBlocker (inhibitor) nih.govSubstrate
ButylBlocker (inhibitor) nih.govBlocker (inhibitor) nih.govWeak substrate nih.govnih.gov

Stereoisomeric Differences in Pharmacological Effects

As a chiral molecule, 4-methoxymethamphetamine exists as two stereoisomers, (S)- and (R)-PMMA, which exhibit distinct pharmacological profiles. The (S)-enantiomer is significantly more potent and active at monoamine transporters compared to the (R)-enantiomer. wikipedia.org

For (S)-PMMA, the half-maximal effective concentrations (EC50) for inducing monoamine release are 41 nM for serotonin, 147 nM for norepinephrine, and 1,000 nM for dopamine. wikipedia.org In contrast, (R)-PMMA is considerably less potent, with EC50 values of 134 nM for serotonin, >14,000 nM for norepinephrine, and 1,600 nM for dopamine. wikipedia.org This demonstrates a clear stereoselectivity, with the (S)-isomer being the more active form, particularly at the serotonin and norepinephrine transporters.

This stereochemical difference is a common feature among phenethylamine (B48288) derivatives. For instance, in the case of 3,4-methylenedioxymethamphetamine (MDMA), the (S)-enantiomer is metabolized faster than the (R)-enantiomer, and they are associated with different pharmacological effects. nih.gov Similarly, for methamphetamine, the dextro- (d-) or (S)-isomer is a more potent central nervous system stimulant than the levo- (l-) or (R)-isomer. wisc.edu Studies on N-alkylated 4-methylamphetamine analogs also show that the (S)-enantiomers are the most potent. researchgate.net

StereoisomerSERT EC50 (nM)NET EC50 (nM)DAT EC50 (nM)
(S)-PMMA41 wikipedia.org147 wikipedia.org1,000 wikipedia.org
(R)-PMMA134 wikipedia.org>14,000 wikipedia.org1,600 wikipedia.org

Comparative SAR with Related Amphetamine and Cathinone Derivatives

The structure-activity relationships of 4-methoxymethamphetamine can be further understood by comparing it to related amphetamine and cathinone derivatives.

Comparison with Amphetamines: The addition of a 4-methoxy group to the methamphetamine scaffold significantly shifts the pharmacological profile towards greater serotonergic activity. wikipedia.org While methamphetamine is a potent dopamine and norepinephrine releaser, PMMA is primarily a serotonin-norepinephrine releasing agent with much weaker effects on dopamine. wikipedia.orgnih.gov This highlights the profound influence of the 4-methoxy substitution. The parent compound, para-methoxyamphetamine (PMA), is also a selective serotonin releasing agent. wikipedia.orgdrugbank.com

Comparison with Cathinones: Synthetic cathinones are β-keto analogs of amphetamines. nih.gov The addition of a β-keto group generally alters the pharmacological properties. For example, methcathinone, the β-keto analog of methamphetamine, is a potent dopamine and norepinephrine releasing agent. nih.gov Similar to the amphetamine series, aromatic substitutions on the cathinone scaffold also modulate activity. For instance, 4-methylmethcathinone (mephedrone) and 4-methoxymethcathinone (methedrone) are known synthetic cathinones. nih.gov The addition of a para-substituent to the methcathinone structure, such as a methyl or methoxy group, tends to increase serotonergic activity. nih.govresearchgate.net This parallels the effect of the 4-methoxy group in PMMA. The steric bulk of the para-substituent in methcathinone analogs has been shown to be a key factor in determining the selectivity between DAT and SERT, with larger groups favoring SERT.

CompoundClassKey Structural FeaturePrimary Monoamine Transporter Activity
4-Methoxymethamphetamine (PMMA) Amphetamine4-methoxy groupSERT/NET > DAT wikipedia.org
MethamphetamineAmphetamineUnsubstituted phenyl ringDAT/NET >> SERT nih.gov
para-Methoxyamphetamine (PMA)Amphetamine4-methoxy group, primary amineSERT >> DAT/NET wikipedia.org
MethcathinoneCathinoneβ-keto groupDAT/NET > SERT nih.gov
4-Methylmethcathinone (Mephedrone)Cathinoneβ-keto group, 4-methyl groupIncreased SERT activity vs. methcathinone nih.gov
4-Methoxymethcathinone (Methedrone)Cathinoneβ-keto group, 4-methoxy groupIncreased SERT activity nih.gov

Advanced Analytical Methodologies for Research and Forensic Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of amphetamine-type substances, including 4-Methoxymethamphetamine (PMMA). nih.gov It offers excellent chromatographic separation and definitive mass spectral identification. For effective analysis of amphetamines, which can exhibit poor chromatographic behavior due to their polar amine groups, a derivatization step is typically required. nih.govgcms.cz This process enhances the thermal stability and volatility of the analytes, leading to improved peak shapes and sensitivity. gcms.czsigmaaldrich.comjfda-online.com

In forensic analysis, GC-MS is used to identify contaminants and byproducts in illicitly produced substances, which can provide insights into the synthesis method used. nih.gov For instance, analysis of illicit tablets containing PMMA has revealed the presence of related compounds like 4-methoxydimethylamphetamine and 4-methoxyethylamphetamine. nih.gov The mass spectrometer is often operated in both full-scan mode for general screening and selected ion monitoring (SIM) mode for targeted quantification, which provides enhanced sensitivity and specificity by monitoring characteristic ions. nih.govoup.com

Key Parameters in a Typical GC-MS Method for Amphetamine-Type Substances:

Column: HP-5MS (or equivalent 5% phenyl polysiloxane phase) jfda-online.com

Injector Temperature: 260°C oup.com

Transfer Line Temperature: 280°C oup.com

Oven Program: A temperature gradient, for example, starting at 70°C and ramping up to 280°C, to ensure separation of all compounds of interest. oup.com

Carrier Gas: Helium oup.com

Derivatization is a critical sample preparation step in the GC-MS analysis of amphetamines. gcms.czjfda-online.com It involves chemically modifying the analyte to improve its chromatographic properties and detection characteristics. jfda-online.com The primary goals are to reduce the polarity of the amine group, increase thermal stability, and produce characteristic mass fragments for confident identification. gcms.cz

Several derivatizing agents are commonly employed for this class of compounds:

Fluorinated Anhydrides: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used. nih.gov They react with the primary or secondary amine group to form fluoroacyl derivatives. jfda-online.com These derivatives are highly volatile and produce unique, high-molecular-weight fragments, which aids in GC-MS quantitation. gcms.cz Studies comparing these three agents found that PFPA provided the best sensitivity for the target amphetamine-related compounds. nih.gov

Silylation Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another versatile reagent that attaches a nonpolar trimethylsilyl (B98337) (TMS) group to functional groups like amines and hydroxyls. sigmaaldrich.com This process often lowers the boiling point of the compound, allowing for analysis at lower GC oven temperatures. sigmaaldrich.com Using deuterated MSTFA (MSTFA-d9) can be particularly useful for identifying unknown compounds, as each derivatized functional group will result in a mass shift of 9 atomic mass units, helping to determine the molecular mass of the original compound. sigmaaldrich.com

Chiral Derivatizing Agents: For enantiomeric separation, chiral reagents like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's reagent) or (S)-(–)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC) can be used. jfda-online.comnih.gov These reagents react with the chiral amine to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Derivatizing Agent ClassExample ReagentAbbreviationKey AdvantageReference
Fluorinated AnhydridesPentafluoropropionic anhydridePFPAHigh sensitivity for amphetamine derivatives. nih.gov
Silylation ReagentsN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVersatile, improves thermal stability, allows lower GC temperatures. sigmaaldrich.com
Chiral Reagents(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chlorideMosher's reagentForms diastereomers for enantiomeric separation on achiral columns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a powerful alternative to GC-MS, often providing simpler and faster sample preparation as derivatization is not typically required. researchgate.net This technique is highly suitable for analyzing compounds in complex biological matrices like blood, urine, and meconium. nih.govetsu.edu

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity. researchgate.net This method is used for the simultaneous determination of parent drugs and their metabolites. nih.govresearchgate.net The technique operates by selecting a specific precursor ion (e.g., the molecular ion of (S)-4-Methoxymethamphetamine) in the first mass spectrometer, fragmenting it, and then detecting specific product ions in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. nih.govnih.gov

Validated LC-MS/MS methods for amphetamine-related compounds demonstrate excellent performance characteristics. For example, a method for ten amphetamine-related analytes in meconium showed lower limits of quantification (LLOQs) ranging from 1.25 to 40 ng/g, with precision better than 14.2% and accuracy between 79–115%. nih.gov Another method for methamphetamine and MDMA in blood reported a method detection limit (MDL) as low as 0.25 µg/L for MDMA. nih.gov Such methods are crucial for identifying metabolites like 4-hydroxy-3-methoxymethamphetamine (HMMA), a known metabolite of the related compound MDMA. researchgate.netphenomenex.com

Analyte(s)MatrixLinear RangeLOD/LLOQReference
PMMA and MDMA enantiomersUrine100–1000 ng/mL<22 ng/mL (LOQ) mdpi.comsemanticscholar.org
MA and MDMABlood0.5–500 µg/L (MDMA)0.25 µg/L (MDL for MDMA) nih.gov
10 Amphetamine-related analytesMeconiumLLOQ - 2,500 ng/g1.25 - 40 ng/g (LLOQ) nih.gov
MA, MDA, and MDMAPlasma2.48–206.92 ng/mL (MDMA)Not specified researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) can be coupled with various detectors for the analysis of 4-Methoxymethamphetamine. While LC-MS is superior in sensitivity and specificity, HPLC with ultraviolet (UV) or diode-array detection (DAD) provides a robust and more accessible alternative for some applications. oup.comresearchgate.net

These methods are effective when analyte concentrations are sufficiently high. For example, an HPLC-DAD method was successfully used to determine MDMA and its metabolites in plasma and urine following solid-phase extraction. oup.comresearchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is optimized to achieve resolution between the parent compound and its metabolites. nih.gov A method for MDMA analysis used a Primesep 200 mixed-mode column with a gradient of acetonitrile and phosphoric acid buffer, with UV detection at 270 nm. sielc.com

Capillary Electrophoresis (CE) for Chiral Resolution

Since (S)-4-Methoxymethamphetamine is a chiral compound, distinguishing between its enantiomers is important as they can exhibit different pharmacological and toxicological profiles. semanticscholar.org Capillary Electrophoresis (CE) is a powerful technique for chiral separations. gtfch.orgnih.gov

The enantiomeric resolution in CE is typically achieved by adding a chiral selector to the running buffer. gtfch.org Cyclodextrins and their derivatives are the most commonly used chiral selectors for amphetamine-type compounds. gtfch.orgnih.govnih.gov By interacting differently with the S-(+) and R-(-) enantiomers, the chiral selector induces a difference in their electrophoretic mobility, allowing them to be separated. gtfch.org CE methods have been developed for the chiral separation of MDMA and its metabolite MDA in urine and clandestine tablets. nih.gov To enhance sensitivity and provide structural confirmation, CE can be coupled with mass spectrometry (CE-MS), which allows for the unambiguous identification of the separated enantiomers. gtfch.org

Development and Validation of Robust Analytical Procedures for Biological Matrices

The development and validation of analytical methods are critical to ensure reliable and accurate results in forensic and clinical toxicology. researchgate.netnih.gov Method validation is performed according to established guidelines and involves assessing several key parameters. nih.goviosrjournals.org

Key Validation Parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix interferences. nih.govnih.gov

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. Calibration curves are generated, and the coefficient of determination (R²) should ideally be >0.99. nih.govnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements (expressed as relative standard deviation, RSD), while accuracy refers to the closeness of the measured value to the true value (expressed as % recovery or bias). nih.govresearchgate.netnih.gov Intra-day and inter-day assays are performed at multiple concentrations to assess this. researchgate.net

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. researchgate.netbu.edu

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause ion suppression or enhancement in LC-MS methods. nih.govbu.edu

These validation procedures ensure that an analytical method is fit for its intended purpose, whether it is for quantifying trace levels of metabolites in research studies or for providing legally defensible results in forensic casework. iosrjournals.org

Q & A

Q. How can researchers determine the enantiomer-specific neurotoxic effects of (S)-4-Methoxymethamphetamine compared to its (R)-enantiomer?

  • Methodological Answer: Use chiral chromatography to isolate (S)- and (R)-enantiomers, followed by comparative in vitro assays (e.g., neuronal cultures measuring reactive oxygen species or apoptosis markers) and in vivo behavioral tests (e.g., locomotor activity, rotarod performance) in rodents. Dose-response studies should include standardized administration routes (e.g., subcutaneous injection) and control for pharmacokinetic differences. Reference methodologies from enantiomer-specific neurotoxicity studies on methamphetamine derivatives .

Q. What animal models are optimal for studying the pharmacokinetics of (S)-4-Methoxymethamphetamine?

  • Methodological Answer: Rodent models (rats or mice) are standard for acute pharmacokinetic profiling via plasma and tissue sampling at timed intervals. For developmental or behavioral correlates, guinea pigs are advantageous due to their neurodevelopmental similarity to humans at birth . Self-administration paradigms (e.g., operant conditioning) can model addiction-like behaviors, with withdrawal periods (e.g., 1–100 days) to assess neuroadaptations .

Q. How should researchers standardize oxidative stress parameters in studies of (S)-4-Methoxymethamphetamine toxicity?

  • Methodological Answer: Adopt consistent dosing regimes (e.g., 5–10 mg/kg for chronic exposure) and timeframes for measuring oxidative markers (e.g., lipid peroxidation, glutathione levels at 24–48 hours post-administration). Include antioxidant pre-treatment groups (e.g., N-acetylcysteine via intraperitoneal injection) to isolate mechanistic pathways. Address variability by aligning with recommendations from methamphetamine oxidative stress studies .

II. Advanced Research Questions

Q. What neuroimaging approaches can map structural brain changes induced by chronic (S)-4-Methoxymethamphetamine exposure?

  • Methodological Answer: High-resolution MRI with surface-based computational mapping can quantify cortical thinning in regions like the cingulate or limbic cortices. Pair with volumetric analysis of the hippocampus and white-matter hypertrophy assessments. Validate findings against cognitive tests (e.g., memory recall) to correlate structural deficits with functional impairments, as demonstrated in methamphetamine studies .

Q. How can experimental designs minimize confounding variables in long-term neuroadaptation studies?

  • Methodological Answer: Use Latin Square Designs to counterbalance dosing schedules and reduce order effects . Implement randomized withdrawal periods (e.g., 1, 7, 30, 100 days post-exposure) to track temporal neuroadaptations in self-administration models . Control for circadian influences by standardizing testing times and environmental conditions.

Q. What methodologies elucidate neuroimmune interactions in prenatal (S)-4-Methoxymethamphetamine exposure?

  • Methodological Answer: Administer (S)-4-Methoxymethamphetamine to pregnant rodents subcutaneously (e.g., 5 mg/kg daily) and assess offspring via developmental milestones (e.g., negative geotaxis, righting reflex) . Postnatal immunohistochemistry can evaluate dopaminergic terminal density in the striatum and prefrontal cortex, combined with glial activation markers (e.g., GFAP for astrocytes, Iba1 for microglia).

Q. How can researchers reconcile contradictory data on dopaminergic toxicity across (S)-4-Methoxymethamphetamine studies?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, species differences). Validate findings using multiple techniques: microdialysis for extracellular dopamine, immunohistochemistry for tyrosine hydroxylase loss, and RNA sequencing to assess neuroinflammatory pathways. Cross-reference with methamphetamine neurotoxicity frameworks .

III. Methodological Considerations for Data Contradictions

Q. What strategies address variability in behavioral outcomes across (S)-4-Methoxymethamphetamine studies?

  • Methodological Answer: Standardize behavioral assays (e.g., open-field test duration, lighting conditions) and use automated tracking systems to reduce observer bias. For cognitive tests, employ blinded scoring and cross-validate with electrophysiological recordings (e.g., hippocampal LTP measurements) . Report negative results to mitigate publication bias.

Q. How can preclinical models improve translational relevance to human (S)-4-Methoxymethamphetamine addiction?

  • Methodological Answer: Incorporate voluntary oral self-administration paradigms in non-human primates to mirror human consumption patterns. Pair with PET imaging to track receptor occupancy (e.g., dopamine D2/3 receptors) and correlate with craving behaviors . Validate against human neuroimaging datasets for cross-species consistency.

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